molecular formula C14H12Br4 B14133293 2,3,6,7-Tetrakis(bromomethyl)naphthalene CAS No. 88903-14-4

2,3,6,7-Tetrakis(bromomethyl)naphthalene

Cat. No.: B14133293
CAS No.: 88903-14-4
M. Wt: 499.9 g/mol
InChI Key: PUMPSEORLQUFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7-Tetrakis(bromomethyl)naphthalene is an organic compound with the molecular formula C14H12Br4. It is a derivative of naphthalene, where four bromomethyl groups are attached to the 2, 3, 6, and 7 positions of the naphthalene ring. This compound is known for its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrakis(bromomethyl)naphthalene typically involves the bromination of 2,3,6,7-tetramethylnaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of methyl groups with bromomethyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrakis(bromomethyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthalene derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound.

Scientific Research Applications

2,3,6,7-Tetrakis(bromomethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including cyclophanes and molecular capsules.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in the design of bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrakis(bromomethyl)naphthalene involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromomethyl groups play a crucial role in these reactions, acting as reactive sites for nucleophilic substitution, oxidation, and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

2,3,6,7-Tetrakis(bromomethyl)naphthalene can be compared with other similar compounds, such as:

    2,3,6,7-Tetramethylnaphthalene: The precursor compound used in its synthesis.

    2,3,6,7-Tetrakis(chloromethyl)naphthalene: A similar compound with chloromethyl groups instead of bromomethyl groups.

    2,3,6,7-Tetrakis(iodomethyl)naphthalene: Another analogous compound with iodomethyl groups.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, which are distinct from those of its analogs.

Properties

CAS No.

88903-14-4

Molecular Formula

C14H12Br4

Molecular Weight

499.9 g/mol

IUPAC Name

2,3,6,7-tetrakis(bromomethyl)naphthalene

InChI

InChI=1S/C14H12Br4/c15-5-11-1-9-2-13(7-17)14(8-18)4-10(9)3-12(11)6-16/h1-4H,5-8H2

InChI Key

PUMPSEORLQUFCE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1CBr)CBr)CBr)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.